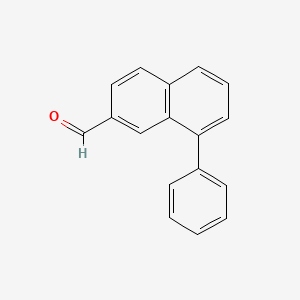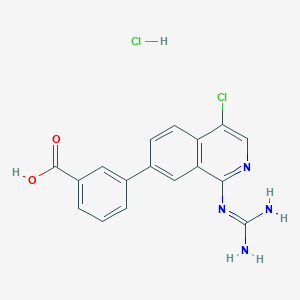
8-Phenylnaphthalene-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Phenylnaphthalene-2-carboxaldehyde is an organic compound with the molecular formula C17H12O It is a derivative of naphthalene, where a phenyl group is attached to the 8th position and a formyl group is attached to the 2nd position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylnaphthalene-2-carboxaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by a series of reduction and oxidation steps to introduce the formyl group at the desired position. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic hydrogenation processes or the use of continuous flow reactors to optimize reaction conditions and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
8-Phenylnaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions ortho and para to the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst in dichloromethane.
Major Products
Oxidation: 8-Phenylnaphthalene-2-carboxylic acid.
Reduction: 8-Phenylnaphthalene-2-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
8-Phenylnaphthalene-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic aldehydes.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 8-Phenylnaphthalene-2-carboxaldehyde exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its formyl group, leading to various biochemical responses. The aromatic structure allows for π-π interactions with other aromatic compounds, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the phenyl group at the 8th position.
8-Phenylnaphthalene: Lacks the formyl group at the 2nd position.
8-Phenyl-1-naphthaldehyde: The formyl group is at the 1st position instead of the 2nd.
Uniqueness
8-Phenylnaphthalene-2-carboxaldehyde is unique due to the presence of both a phenyl group and a formyl group on the naphthalene ring
Eigenschaften
| 56432-19-0 | |
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
8-phenylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H12O/c18-12-13-9-10-15-7-4-8-16(17(15)11-13)14-5-2-1-3-6-14/h1-12H |
InChI-Schlüssel |
XVFWRNCOMRDLHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
